molecular formula C12H7Cl2N3S2 B10875126 4-(3,5-dichlorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol

4-(3,5-dichlorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B10875126
M. Wt: 328.2 g/mol
InChI Key: KVNNGWXUVJEITF-UHFFFAOYSA-N
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Description

4-(3,5-DICHLOROPHENYL)-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features a triazole ring substituted with a dichlorophenyl group and a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-DICHLOROPHENYL)-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate precursors.

    Substitution Reactions:

    Hydrosulfide Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-DICHLOROPHENYL)-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(3,5-DICHLOROPHENYL)-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and antifungal agent.

    Materials Science: The compound is explored for its use in the development of advanced materials with specific electronic properties.

    Biological Research: It is used as a probe to study various biochemical pathways and interactions.

Mechanism of Action

The mechanism of action of 4-(3,5-DICHLOROPHENYL)-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include oxidative stress response, signal transduction, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,5-DICHLOROPHENYL)-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
  • 4-(3,5-DICHLOROPHENYL)-5-(2-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

Uniqueness

4-(3,5-DICHLOROPHENYL)-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to the presence of both dichlorophenyl and thienyl groups, which confer distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H7Cl2N3S2

Molecular Weight

328.2 g/mol

IUPAC Name

4-(3,5-dichlorophenyl)-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C12H7Cl2N3S2/c13-7-4-8(14)6-9(5-7)17-11(15-16-12(17)18)10-2-1-3-19-10/h1-6H,(H,16,18)

InChI Key

KVNNGWXUVJEITF-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NNC(=S)N2C3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

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